molecular formula C20H27NaO5S B14801709 sodium;(4bS,8R)-8-carboxy-4b,8-dimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3-sulfonate

sodium;(4bS,8R)-8-carboxy-4b,8-dimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3-sulfonate

Cat. No.: B14801709
M. Wt: 402.5 g/mol
InChI Key: RCVIHORGZULVTN-QIUHFKMCSA-M
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Description

Sodium;(4bS,8R)-8-carboxy-4b,8-dimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3-sulfonate, also known as Ecabet sodium, is a compound with significant medicinal properties. It is primarily used in the treatment of dry eye syndrome and gastric ulcers. The compound increases the quantity and quality of mucin produced by conjunctival goblet cells and corneal epithelia, which helps in lubrication and moisture retention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(4bS,8R)-8-carboxy-4b,8-dimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3-sulfonate involves multiple steps. The starting materials typically include phenanthrene derivatives, which undergo sulfonation, carboxylation, and alkylation reactions under controlled conditions. The reaction conditions often involve the use of strong acids and bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves rigorous quality control measures to ensure the final product meets the required standards for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Sodium;(4bS,8R)-8-carboxy-4b,8-dimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can have different pharmacological properties .

Scientific Research Applications

Sodium;(4bS,8R)-8-carboxy-4b,8-dimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3-sulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of sodium;(4bS,8R)-8-carboxy-4b,8-dimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3-sulfonate involves its interaction with mucin-producing cells. The compound stimulates the production of mucin by conjunctival goblet cells and corneal epithelia, enhancing the lubrication and moisture retention of the ocular surface. This action helps alleviate symptoms of dry eye syndrome and promotes healing of gastric ulcers by protecting the mucosal lining .

Comparison with Similar Compounds

Similar Compounds

  • Sodium (4bS,8R,8aR)-8-carboxy-4b,8-dimethyl-2-(propan-2-yl)-4b,5,6,7,8,8a,9,10-octahydrophenanthrene-3-sulfonate
  • Sodium (4bS,8R,8aR)-2-isopropyl-8-(methoxycarbonyl)-4b-methyl-4b,5,6,7,8,8a,9,10-octahydrophenanthrene-3-sulfonate

Uniqueness

What sets sodium;(4bS,8R)-8-carboxy-4b,8-dimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3-sulfonate apart from similar compounds is its dual action in both ocular and gastric applications. Its ability to enhance mucin production makes it particularly effective in treating dry eye syndrome and gastric ulcers, providing a unique therapeutic advantage .

Properties

Molecular Formula

C20H27NaO5S

Molecular Weight

402.5 g/mol

IUPAC Name

sodium;(4bS,8R)-8-carboxy-4b,8-dimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3-sulfonate

InChI

InChI=1S/C20H28O5S.Na/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25;/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25);/q;+1/p-1/t17?,19-,20-;/m1./s1

InChI Key

RCVIHORGZULVTN-QIUHFKMCSA-M

Isomeric SMILES

CC(C)C1=C(C=C2C(=C1)CCC3[C@@]2(CCC[C@@]3(C)C(=O)O)C)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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